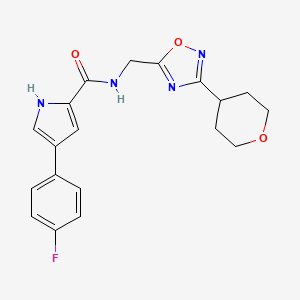
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16F4N4O2S2 and its molecular weight is 520.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Characterization of Histamine H3 Receptor Inverse Agonists
A novel series of pyridazin-3-one derivatives were identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists, leading to the discovery of CEP-26401 (irdabisant). This compound showed high affinity for human and rat H3Rs with significant selectivity over other histamine receptor subtypes. It demonstrated ideal pharmaceutical properties for CNS drugs regarding water solubility, permeability, lipophilicity, and low binding to human plasma proteins. The minimal metabolism in liver microsomes across species suggested good pharmacokinetic properties, positioning irdabisant as a candidate for treating attentional and cognitive disorders (Hudkins et al., 2011).
Antisecretory Activity of Pyridazine Derivatives
A study explored the synthesis of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives from halopyridazines, aiming to find potent and less toxic drugs for long-lasting action. Among the synthesized compounds, specific derivatives exhibited potent antisecretory activity when administered to rats, highlighting the potential of pyridazine derivatives in developing new therapeutic agents (Yamada et al., 1981).
Anticancer Activity of Pyridazinone Derivatives
A research initiative focused on synthesizing new 3(2H)-one pyridazinone derivatives with anticipated anti-oxidant activity. These compounds were assessed for in-vitro antioxidant activity, revealing potent antioxidant properties at specific concentrations. Molecular docking studies suggested the potential of these derivatives for anticancer applications, underscoring the versatility of pyridazinone scaffolds in medicinal chemistry (Mehvish & Kumar, 2022).
Antioxidant Agents
The synthesis and evaluation of 5-arylazo-2-chloroacetamido thiazole derivatives were carried out to explore their antioxidant capabilities. Molecular docking and in vitro studies were utilized to assess their efficacy against specific antioxidant enzyme receptors. The findings suggested the potential of these derivatives as effective antioxidant agents, highlighting the importance of structural modifications in enhancing biological activity (Hossan, 2020).
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4O2S2/c1-13-21(35-22(28-13)14-2-4-15(24)5-3-14)18-10-11-20(31-30-18)34-12-19(32)29-16-6-8-17(9-7-16)33-23(25,26)27/h2-11H,12H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYMIJYHNICOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
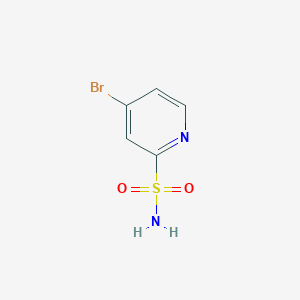


![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)
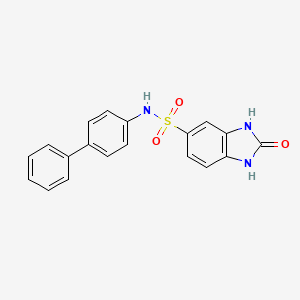

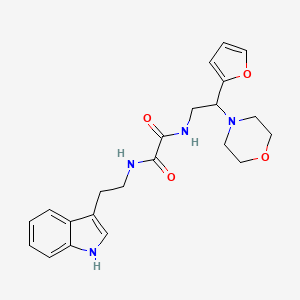
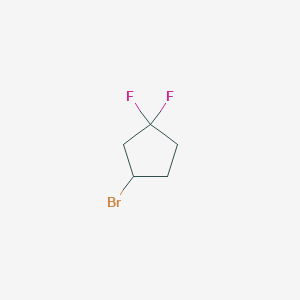
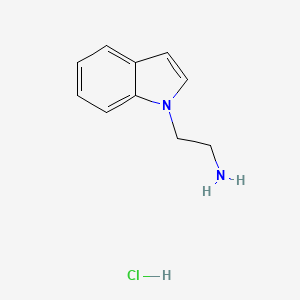
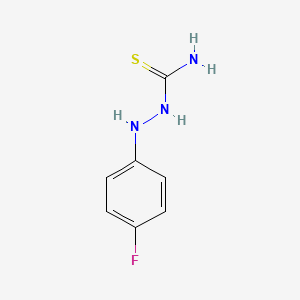
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2825004.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)
